3-Chloro-5-vinyl-benzoic acid methyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 3-chloro-5-ethenylbenzoate |
InChI |
InChI=1S/C10H9ClO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h3-6H,1H2,2H3 |
InChI Key |
JBMGIVPRXXMCNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Vinyl Benzoic Acid Methyl Ester
Retrosynthetic Analysis of the 3-Chloro-5-vinyl-benzoic acid methyl ester Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical forward synthetic plan.
The most common disconnection for an ester like methyl 3-chloro-5-vinylbenzoate involves breaking the bonds to the ester oxygen. Two primary disconnection strategies are considered:
Acyl-Oxygen Cleavage: The bond between the carbonyl carbon and the ester oxygen is disconnected. This is the most common approach and leads to two key synthons: an acyl cation equivalent (from the benzoic acid portion) and a methoxide (B1231860) anion equivalent (from the alcohol portion). In terms of practical starting materials, this corresponds to 3-chloro-5-vinylbenzoic acid and methanol (B129727). This disconnection forms the basis for direct esterification methods like the Fischer esterification. youtube.comlibretexts.org
Alkyl-Oxygen Cleavage: The bond between the methyl group and the ester oxygen is broken. This pathway leads to a 3-chloro-5-vinylbenzoate anion and a methyl cation equivalent. This strategy is employed in O-alkylation reactions, where the corresponding carboxylic acid is first deprotonated to form a carboxylate salt, which is then reacted with a methylating agent. libretexts.orgorganic-chemistry.org
The arrangement of the chloro, vinyl, and methoxycarbonyl groups on the benzene (B151609) ring at positions 1, 3, and 5 presents a significant synthetic challenge. The directing effects of these groups in electrophilic aromatic substitution (EAS) must be carefully considered. chemistry.coach
The Role of Directing Groups: The carboxylic acid (or ester) group is an electron-withdrawing group and a meta-director in EAS reactions. youtube.comlibretexts.org A chloro group is deactivating but directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com A vinyl group is an activating, ortho-, para-directing group due to resonance. quora.com
Synthetic Strategy: A direct trifunctionalization of a benzene ring in a single sequence is often impractical due to conflicting directing effects. A more viable retrosynthetic approach for the key intermediate, 3-chloro-5-vinylbenzoic acid, would involve a pre-functionalized benzene ring. A plausible pathway could start from a di-halogenated benzoic acid, such as 3,5-dibromobenzoic acid or 3,5-dichlorobenzoic acid. One of the halogen atoms can then be selectively converted into a vinyl group through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. This method avoids the complexities of electrophilic aromatic substitution for installing the vinyl group. The final step in this sequence would be the esterification of the resulting 3-chloro-5-vinylbenzoic acid.
Esterification Protocols for Benzoic Acid Derivatives
Once the precursor, 3-chloro-5-vinylbenzoic acid, is obtained, several methods can be employed to convert it into the target methyl ester.
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. tcichemicals.com For the synthesis of this compound, this would involve reacting the parent acid with methanol and a catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comtcu.edu
The reaction is an equilibrium process, and several strategies can be used to drive it towards the product side to achieve high yields:
Use of Excess Alcohol: Using methanol as the solvent ensures it is present in a large excess, shifting the equilibrium toward the formation of the methyl ester according to Le Châtelier's principle. libretexts.orgtcu.eduyoutube.com
Removal of Water: The water produced during the reaction can be removed using a Dean-Stark apparatus, particularly when using less volatile alcohols, or by using dehydrating agents. tcu.edu
Microwave Irradiation: Microwave-assisted Fischer esterification can significantly reduce reaction times and improve yields. usm.myresearchgate.net This technique is advantageous for reactions in closed vessels, although managing the equilibrium remains a key consideration. usm.my
Table 1: Conditions for Fischer Esterification of Benzoic Acid Derivatives
| Catalyst | Alcohol | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | Reflux | 78% | usm.my |
| H₂SO₄ | Various Alcohols | Microwave, sealed vessel | Good to Excellent | researchgate.net |
| HCl | Methanol | Standard | N/A | youtube.com |
| Ti₃AlC₂/SO₄²⁻ | Ethanol | 120 °C, 34 h | 80.4% conversion | researchgate.net |
O-alkylation provides an alternative to acid-catalyzed esterification. This method typically involves a two-step process:
Deprotonation: The carboxylic acid is first converted to its conjugate base, a carboxylate salt, using a suitable base like sodium hydroxide (B78521) or sodium carbonate. libretexts.org
Alkylation: The resulting nucleophilic carboxylate anion is then reacted with a methylating agent in an SN2 reaction. libretexts.org
A variety of methylating agents can be used, each with its own advantages regarding reactivity, toxicity, and reaction conditions.
Table 2: Selected Methylating Agents for O-Alkylation of Carboxylic Acids
| Methylating Agent | Typical Conditions | Key Features | Reference(s) |
|---|---|---|---|
| Methyl Iodide (CH₃I) | SN2 reaction with carboxylate salt | Common and effective reagent for methyl esters. | libretexts.org |
| Dimethyl Carbonate ((CH₃O)₂CO) | Base or acid-catalyzed | Offers high selectivity and mild conditions. | organic-chemistry.orggoogle.com |
| Diazomethane (B1218177) (CH₂N₂) / TMS-diazomethane | Neutral conditions | Proceeds quickly but diazomethane is toxic and explosive; TMS-diazomethane is a safer alternative. | tcichemicals.com |
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. While typically used to convert one type of ester into another (e.g., methyl ester to ethyl ester), specific reagents can be used for particular transformations.
The use of vinyl acetate (B1210297) in this context is primarily for the synthesis of vinyl esters from carboxylic acids, a process known as transvinylation. google.come3s-conferences.org In a typical reaction, a carboxylic acid (like a benzoic acid derivative) is reacted with vinyl acetate in the presence of a catalyst (often based on mercury, palladium, or ruthenium). The vinyl group is transferred from the acetate to the benzoic acid, yielding the corresponding vinyl benzoate (B1203000) and acetic acid. google.come3s-conferences.org
This method is highly effective for creating vinyl esters, which are valuable monomers in polymer synthesis. e3s-conferences.orgtandfonline.com However, it is not a direct route for the synthesis of the target methyl ester, this compound. It represents a different, though related, facet of ester chemistry applicable to the benzoic acid framework. Recent methods have explored activating the carboxylic acid with reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to facilitate the reaction with vinyl acetate. e3s-conferences.org
Catalytic Esterification Strategies (e.g., Cu-catalyzed, Rh-catalyzed)
The final step in one potential synthetic route to this compound is the esterification of its corresponding carboxylic acid, 3-chloro-5-vinylbenzoic acid. While traditional Fischer esterification (acid-catalyzed reaction with methanol) is a viable option, modern catalytic methods offer advantages such as milder reaction conditions and higher efficiency.
Although specific examples for the Cu-catalyzed or Rh-catalyzed esterification of 3-chloro-5-vinylbenzoic acid are not prevalent in the literature, general principles from related transformations can be applied. These reactions typically involve the activation of the carboxylic acid by the metal catalyst, facilitating nucleophilic attack by the alcohol. For instance, vanillin (B372448) can be reacted with acetic anhydride (B1165640) under acidic or basic conditions to form vanillyl acetate, demonstrating a relevant transformation. scribd.com The choice of catalyst and ligands is crucial to prevent undesired side reactions, such as polymerization of the vinyl group, which can be sensitive to acidic or high-temperature conditions.
| Catalyst Type | Potential Precursor | Alcohol | General Conditions | Notes |
| Acid Catalyst (e.g., H₂SO₄) | 3-Chloro-5-vinylbenzoic acid | Methanol | Reflux | Standard Fischer esterification; potential for vinyl group polymerization. |
| Cu-based Catalyst | 3-Chloro-5-vinylbenzoic acid | Methanol | Mild temperature, various ligands | May offer higher selectivity and milder conditions, reducing side reactions. |
| Rh-based Catalyst | 3-Chloro-5-vinylbenzoic acid | Methanol | Mild temperature, various ligands | Similar to copper catalysts, may provide enhanced catalytic efficiency. |
Table 1. Potential Catalytic Esterification Strategies. This interactive table outlines possible conditions for the esterification of 3-chloro-5-vinylbenzoic acid.
Carbon-Carbon Bond Formation Strategies for Vinyl Group Introduction
A more common synthetic approach involves introducing the vinyl group onto a pre-functionalized benzene ring that already contains the chloro and methyl ester moieties. Starting materials for such strategies could include methyl 3-chloro-5-bromobenzoate or methyl 3-chloro-5-iodobenzoate, where the differential reactivity of the halogens can be exploited.
Heck Reactions for Aryl Vinylations
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an aryl halide and an alkene. wikipedia.org In this context, an aryl halide like methyl 3-chloro-5-bromobenzoate could be coupled with ethylene (B1197577) gas or a vinyl equivalent. The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate, along with a phosphine (B1218219) ligand and a base. wikipedia.orgdiva-portal.org The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond would allow for selective vinylation at the 5-position. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl-bromide bond, followed by alkene insertion and β-hydride elimination to form the vinyl group and regenerate the catalyst. youtube.com
| Aryl Halide | Olefin Source | Catalyst System | Base | Typical Solvent |
| Methyl 3-chloro-5-bromobenzoate | Ethylene | Pd(OAc)₂, PPh₃ | Triethylamine | DMF, Acetonitrile |
| Methyl 3-chloro-5-iodobenzoate | Ethylene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA |
Table 2. Representative Heck Reaction Conditions. This interactive table shows typical components for a Heck reaction to introduce a vinyl group.
Wittig and Wittig-type Reactions for Olefin Synthesis
The Wittig reaction provides a classic and reliable method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org To apply this to the synthesis of this compound, a precursor such as methyl 3-chloro-5-formylbenzoate would be required. This aldehyde would be treated with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically generated in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The Wittig reaction is known for its high functional group tolerance and the unambiguous placement of the double bond. libretexts.org A related method, the Horner-Wadsworth-Emmons reaction, uses phosphonate (B1237965) esters and generally yields (E)-alkenes. organic-chemistry.org
Suzuki-Miyaura Cross-Coupling with Vinyl Boronic Esters
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide. researchgate.net To form the target molecule, methyl 3-chloro-5-bromobenzoate could be coupled with a vinylboronic acid or one of its esters, such as potassium vinyltrifluoroborate. The reaction requires a palladium catalyst, a phosphine ligand, and a base. nih.govlibretexts.org The Suzuki reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent System |
| Methyl 3-chloro-5-bromobenzoate | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |
| Methyl 3-chloro-5-iodobenzoate | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water |
Table 3. Suzuki-Miyaura Coupling for Vinylation. This interactive table details common conditions for Suzuki-Miyaura cross-coupling reactions.
Other Transition-Metal-Catalyzed Vinylic Coupling Methods
Beyond the Heck and Suzuki reactions, other cross-coupling methods can achieve the desired vinylation. The Stille reaction, for example, couples an organohalide with an organotin reagent, such as vinyltributylstannane. wikipedia.orglibretexts.org This reaction is also palladium-catalyzed and follows a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the high toxicity of organotin compounds is a significant drawback. libretexts.org
Halogenation Strategies on Benzoic Acid Derivatives
The synthesis of necessary precursors often involves strategic halogenation of benzoic acid or its derivatives. For example, the synthesis of 3,5-dichlorobenzoic acid involves the direct chlorination of benzoic acid. nih.gov More selective halogenation can be achieved by leveraging the directing effects of substituents already on the ring. libretexts.org For instance, starting with 3-chlorobenzoic acid nist.govmerckmillipore.com, a second halogenation would be directed by the existing chloro and carboxylic acid groups, which are both meta-directing. This would likely lead to the formation of 3,5-dichlorobenzoic acid. Similarly, nitration of methyl benzoate leads predominantly to methyl 3-nitrobenzoate due to the meta-directing effect of the ester group. rsc.org Such regioselective reactions are fundamental for creating the precisely substituted precursors needed for subsequent cross-coupling reactions to introduce the vinyl group.
Regioselective Chlorination of Aromatic Rings
Regioselective chlorination is a foundational method for introducing a chlorine atom at a specific position on an aromatic ring. In the context of synthesizing this compound, this would typically involve the chlorination of a precursor such as methyl 3-vinylbenzoate. The directing effects of the existing substituents on the aromatic ring are paramount in determining the position of the incoming chloro group. The ester and vinyl groups are both meta-directing, meaning they will direct electrophilic aromatic substitution to the positions meta to themselves. In methyl 3-vinylbenzoate, the C5 position is meta to both the ester and the vinyl group, making it the most likely site for chlorination.
Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) in the presence of an acid catalyst. The choice of solvent can also influence the outcome of the reaction. For instance, reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF).
A plausible synthetic route would be the direct chlorination of methyl 3-vinylbenzoate. The conditions would need to be carefully optimized to favor the desired 3-chloro-5-vinyl isomer and minimize the formation of other chlorinated byproducts.
| Reactant | Reagent | Product | Notes |
| Methyl 3-vinylbenzoate | N-Chlorosuccinimide (NCS), Acid Catalyst | Methyl 3-chloro-5-vinylbenzoate | The ester and vinyl groups direct chlorination to the C5 position. |
Halogen Exchange Reactions for Chloro Substituent Introduction
Halogen exchange reactions, particularly the Finkelstein reaction, offer an alternative route for introducing a chloro substituent. This approach is especially useful if a precursor with a different halogen, such as bromine or iodine, at the desired position is more readily available. The classic Finkelstein reaction involves the exchange of one halogen for another and is an equilibrium process. wikipedia.org The reaction can be driven to completion by taking advantage of the differential solubility of the resulting metal halide salts. wikipedia.orgbyjus.com
For aromatic systems, this transformation is more challenging than for alkyl halides and often requires metal catalysis. wikipedia.org Copper and nickel-based catalysts have been shown to be effective for halogen exchange on aryl halides. organic-chemistry.orgacs.orgnih.govfrontiersin.orgnih.gov For example, a copper(I) iodide catalyst with a diamine ligand can facilitate the conversion of aryl bromides to aryl iodides. organic-chemistry.orgnih.gov Similarly, nickel-catalyzed methods can transform aryl bromides or even less reactive aryl chlorides into aryl iodides. acs.org A retro-Finkelstein type reaction, exchanging a heavier halogen for a lighter one (e.g., bromine for chlorine), can be achieved under specific conditions, often at elevated temperatures. nih.gov For instance, heating an aryl bromide with nickel(II) chloride in a solvent like DMF can yield the corresponding aryl chloride. frontiersin.org
Therefore, a potential synthesis of this compound could start from methyl 3-bromo-5-vinylbenzoate. This precursor would then undergo a metal-catalyzed halogen exchange reaction to replace the bromine atom with chlorine.
| Starting Material | Reagents | Product | Catalyst System |
| Methyl 3-bromo-5-vinylbenzoate | Chloride source (e.g., NaCl, CuCl) | Methyl 3-chloro-5-vinylbenzoate | Nickel or Copper catalyst |
Cascade and Multicomponent Reactions for Concurrent Functionalization
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in one pot to form a product, represent highly efficient synthetic strategies. researchgate.netnih.gov These approaches can rapidly build molecular complexity from simple starting materials.
While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not prominently reported, related transformations suggest its feasibility. For example, a four-component reaction has been described involving 2-vinylbenzoic acids, aryldiazonium tetrafluoroborates, DABCO·(SO2)2, and nitriles to produce complex heterocyclic structures. researchgate.net This illustrates the potential for vinyl-substituted benzoic acids to participate in such complex transformations.
A hypothetical multicomponent approach to a precursor of the target molecule could involve the coupling of a suitably substituted boronic acid, a dihalobenzene, and a vinylating agent in a one-pot process mediated by a palladium catalyst. For instance, a Suzuki-Miyaura coupling could be employed to construct the carbon skeleton. libretexts.orgnih.govnih.gov
| Reaction Type | Potential Reactants | Potential Product | Notes |
| Multicomponent Reaction | 3,5-Dichlorobenzoic acid derivative, Vinylating agent (e.g., vinylboronic acid), Esterifying agent | Methyl 3-chloro-5-vinylbenzoate | Would require careful selection of catalysts and reaction conditions to control the sequence of bond formations. |
Asymmetric Synthesis Approaches to Enantiomerically Enriched Derivatives (if applicable for similar structures)
The target molecule, this compound, is achiral. However, the vinyl group serves as a handle for further functionalization that could introduce chirality. Asymmetric synthesis methodologies could be applied to create enantiomerically enriched derivatives of this compound.
For example, asymmetric dihydroxylation of the vinyl group, using Sharpless asymmetric dihydroxylation conditions, would lead to a chiral diol. Subsequent reactions could then build upon this stereocenter.
Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of enantioenriched aryl/vinyl alkyl carbinol esters from racemic 1-chloro-1-alkanol esters and vinyl electrophiles. rsc.org This methodology could be adapted to react a chiral derivative of this compound to introduce a new stereocenter with high enantioselectivity.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary could be temporarily attached to the carboxylic acid group, directing a subsequent reaction on the vinyl group to proceed stereoselectively. After the desired transformation, the auxiliary would be removed, yielding an enantiomerically enriched product.
| Asymmetric Method | Substrate | Potential Chiral Product | Key Features |
| Asymmetric Dihydroxylation | This compound | Methyl 3-chloro-5-(1,2-dihydroxyethyl)benzoate | Introduction of two adjacent stereocenters. |
| Nickel-Catalyzed Asymmetric Cross-Coupling | A chiral derivative of the target molecule | An enantioenriched carbinol ester derivative | High enantioselectivity for the formation of a new stereocenter. rsc.org |
| Chiral Auxiliary | A derivative of 3-Chloro-5-vinyl-benzoic acid | An enantiomerically enriched functionalized derivative | The auxiliary controls the stereochemical outcome of a reaction on the vinyl group. |
Chemical Transformations and Reactivity Profiles of 3 Chloro 5 Vinyl Benzoic Acid Methyl Ester
Reactivity at the Vinyl Moiety
The vinyl group, a carbon-carbon double bond, is susceptible to a range of addition reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Hydrogenation and Hydrometalation Reactions
Hydrogenation: The vinyl group of 3-Chloro-5-vinyl-benzoic acid methyl ester can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). google.comchemistrysteps.comlibretexts.org The reaction proceeds via the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. google.com The conditions for such hydrogenations are generally mild, often occurring at or near room temperature and atmospheric pressure. youtube.com The relative rate of alkene hydrogenation is influenced by steric and electronic factors, with less substituted alkenes generally reacting faster. youtube.com
Hydrometalation Reactions: Hydrometalation involves the addition of a metal-hydride bond across the double bond. A common example is hydroboration, which, when followed by an oxidation step, results in the formation of an alcohol. The hydroboration of styrene (B11656) derivatives with borane (B79455) (BH₃) or its complexes typically proceeds with anti-Markovnikov selectivity, yielding the terminal alcohol upon oxidation. nsf.govrsc.orgmasterorganicchemistry.comyoutube.com For styrenes bearing electron-withdrawing groups, traditional hydroboration-oxidation protocols can sometimes result in lower yields or selectivity, necessitating the use of alternative hydroborating agents or catalytic systems. nsf.gov Cobalt-catalyzed hydroboration has been shown to be effective for styrene derivatives with electron-withdrawing substituents, providing the secondary boronic esters in good yields. rsc.org
Interactive Table: Representative Conditions for Hydrogenation of Styrenic Compounds
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Substrate | Product | Reference |
|---|---|---|---|---|---|---|---|
| Pd/C | H₂ | Ethanol | 25 | 1 | Styrene | Ethylbenzene | youtube.com |
| PtO₂ | H₂ | Acetic Acid | 25 | 3-4 | Substituted Styrenes | Substituted Ethylbenzenes | youtube.com |
Epoxidation and Dihydroxylation Pathways
Epoxidation: The vinyl group can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.orgyoutube.comyoutube.comyoutube.com The reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the alkene, resulting in the formation of the epoxide and the corresponding carboxylic acid as a byproduct. researchgate.net The epoxidation of alkenes with peroxy acids is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. youtube.com Catalytic methods for the epoxidation of styrenes, including those with electron-withdrawing or -donating substituents, have also been developed using various transition metal catalysts. cdnsciencepub.comwikipedia.org
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a vicinal diol. A classic and reliable method for achieving syn-dihydroxylation is through the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a stoichiometric co-oxidant. nsf.govrsc.orgsigmaaldrich.com While OsO₄ can be sluggish with electron-deficient olefins, modifications to the reaction conditions, such as maintaining an acidic pH with additives like citric acid, can significantly improve the efficiency and yield of the diol product. rsc.orgrsc.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from alkenes, including those that are electron-deficient, by employing a chiral ligand. wikiwand.comyoutube.com
Interactive Table: Reagents for Epoxidation and Dihydroxylation of Alkenes
| Reaction | Reagent(s) | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA | CH₂Cl₂, 25 °C | Epoxide | researchgate.netyoutube.com |
| syn-Dihydroxylation | OsO₄ (cat.), NMO | Acetone/Water, 25 °C | cis-Diol | nsf.gov |
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. chemistrysteps.comstackexchange.commasterorganicchemistry.comnih.gov In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. stackexchange.comnih.govlibretexts.org The ester and chloro substituents on the benzene (B151609) ring of this compound are electron-withdrawing, which can increase the reactivity of the vinyl group as a dienophile. Lewis acids can be used to catalyze Diels-Alder reactions, often leading to increased reaction rates and improved selectivity. nih.gov While vinylarenes can be challenging dienophiles, Lewis acid promotion has been shown to enable high-yielding and selective cycloadditions with unactivated dienes. nih.gov
Polymerization Studies of Vinylated Benzoic Acid Esters
The vinyl group allows this compound to undergo polymerization. Vinylated benzoic acid esters can be polymerized through free-radical polymerization, initiated by radical initiators such as peroxides or azo compounds. libretexts.orgchegg.com This process involves initiation, propagation, and termination steps to form long polymer chains. chegg.com
More controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also be employed. wikipedia.orgsigmaaldrich.comacs.orgdigitellinc.comdigitellinc.com RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and low polydispersities. This method utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. wikipedia.org The choice of the RAFT agent is crucial and depends on the nature of the monomer being polymerized. sigmaaldrich.com For styrene derivatives, various RAFT agents have been successfully used to achieve controlled polymerization. sigmaaldrich.com
Reactivity at the Ester Functionality
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-Chloro-5-vinyl-benzoic acid. This transformation can be achieved under either acidic or basic conditions. rsc.orgpsu.eduyoutube.comyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis in a reversible reaction that is the reverse of Fischer esterification. cdnsciencepub.comrsc.orgyoutube.com The reaction is typically driven to completion by using a large excess of water.
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis can also be carried out using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a process known as saponification. youtube.comrsc.orgchegg.compsu.eduyoutube.comyoutube.com This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol byproduct. youtube.com Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. Studies on substituted methyl benzoates have shown that the rates of saponification are influenced by the electronic effects of the substituents on the benzene ring. chegg.com High-temperature water has also been shown to promote the hydrolysis of methyl benzoates. rsc.orgpsu.edu
Interactive Table: Conditions for Hydrolysis of Methyl Benzoates
| Hydrolysis Type | Reagent(s) | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄, H₂O | Water | Reflux | Carboxylic Acid | cdnsciencepub.comrsc.org |
| Base-Catalyzed (Saponification) | NaOH, H₂O | Water/Methanol (B129727) | Reflux | Carboxylate Salt | youtube.comyoutube.com |
Transesterification with Alcohols
Transesterification is a fundamental reaction for converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established. For instance, the reaction with ethanol, in the presence of a suitable catalyst, would be expected to yield ethyl 3-chloro-5-vinylbenzoate. The general reaction is illustrated below:
General Transesterification Reaction
Reaction of methyl 3-chloro-5-vinylbenzoate with an alcohol (R-OH) to yield the corresponding ester.
A variety of alcohols can be employed in this reaction, leading to a range of different ester derivatives. The choice of catalyst and reaction conditions, such as temperature and reaction time, would be critical in optimizing the yield of the desired product.
Table 1: Potential Transesterification Products of this compound
| Reactant Alcohol | Catalyst (Example) | Potential Product |
|---|---|---|
| Ethanol | Sulfuric Acid | Ethyl 3-chloro-5-vinylbenzoate |
| Propanol | Sodium Methoxide (B1231860) | Propyl 3-chloro-5-vinylbenzoate |
Reduction to Alcohols and Aldehydes
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (3-chloro-5-vinylphenyl)methanol. masterorganicchemistry.com This is a common and high-yielding transformation in organic synthesis.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 3-chloro-5-vinylbenzaldehyde, requires a less reactive and more selective reducing agent. Diisobutylaluminum hydride (DIBAL-H) is often the reagent of choice for this transformation, typically carried out at low temperatures to prevent over-reduction to the alcohol. masterorganicchemistry.comorganic-chemistry.org
Table 2: Reduction Products of this compound
| Reducing Agent | Product | Typical Reaction Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (3-chloro-5-vinylphenyl)methanol | Anhydrous ether or THF, reflux |
Amidation and Related Derivatization Reactions
Amidation involves the reaction of the ester with an amine to form an amide. This reaction typically requires heating or the use of a catalyst to proceed at a reasonable rate. For example, reacting this compound with propylamine (B44156) would yield N-propyl-3-chloro-5-vinylbenzamide. This transformation is valuable for introducing nitrogen-containing functionalities and for the synthesis of various bioactive molecules.
General Amidation Reaction
Reaction of methyl 3-chloro-5-vinylbenzoate with an amine (R-NH₂) to yield the corresponding amide.
A wide array of primary and secondary amines can be used to generate a library of amide derivatives, each with potentially unique properties.
Table 3: Potential Amidation Products of this compound
| Reactant Amine | Potential Product |
|---|---|
| Propylamine | N-propyl-3-chloro-5-vinylbenzamide |
| Diethylamine | N,N-diethyl-3-chloro-5-vinylbenzamide |
Reactivity of the Aryl Halide (Chloro)
The chloro substituent on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of new bonds at the site of the aryl chloride.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For instance, the reaction of this compound with phenylboronic acid would yield methyl 5-vinyl-[1,1'-biphenyl]-3-carboxylate. researchgate.netresearchgate.net The choice of ligand for the palladium catalyst is often crucial for achieving high yields, especially with less reactive aryl chlorides.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.orgresearchgate.net Reacting this compound with phenylacetylene (B144264) would produce methyl 3-chloro-5-(phenylethynyl)benzoate. This method is highly effective for the synthesis of arylalkynes. beilstein-journals.orgresearchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. researchgate.netresearchgate.net For example, the reaction with aniline (B41778) would yield methyl 3-(phenylamino)-5-vinylbenzoate. This is a key method for the synthesis of arylamines.
Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 5-vinyl-[1,1'-biphenyl]-3-carboxylate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Methyl 3-chloro-5-(phenylethynyl)benzoate |
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) on unactivated aryl chlorides, such as the one in this compound, is generally challenging. stackexchange.comlibretexts.orgquora.comlibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org In the case of this compound, the ester and vinyl groups are meta to the chlorine, providing limited activation. Therefore, forcing conditions, such as high temperatures, high pressures, or the use of highly reactive nucleophiles, would likely be necessary to achieve substitution. Reactions with common nucleophiles like sodium methoxide are not expected to proceed under standard conditions. stackexchange.comquora.com
C-H Functionalization Directed by the Chloro Group (if applicable)
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the context of this compound, the reaction involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The reactivity of the benzene ring and the position of the incoming electrophile are dictated by the electronic properties of the existing substituents: the chloro group, the vinyl group, and the methyl ester group. The general mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the restoration of aromaticity through deprotonation. masterorganicchemistry.commsu.edu
Regioselectivity and Electronic Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the interplay of the directing effects of the three substituents. Each substituent influences the electron density at the different positions of the ring through inductive and resonance effects.
Methyl Ester Group (-COOCH₃): This group is a deactivating, meta-director. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) due to the electronegativity of the oxygen atoms and a negative resonance effect (-R) as the carbonyl group pulls electrons out of the ring. This deactivation is most pronounced at the ortho and para positions, making the meta positions (relative to the ester) the least deactivated and thus the preferred sites for electrophilic attack. aiinmr.comrsc.org
Vinyl Group (-CH=CH₂): The vinyl group is generally considered a weakly activating, ortho, para-director. It can donate electron density to the ring through resonance, thereby activating the ortho and para positions towards electrophilic attack.
The combined influence of these three groups on the available positions for substitution (C2, C4, and C6) must be considered. The powerful meta-directing and deactivating methyl ester group at C1 directs incoming electrophiles away from positions C2, C4, and C6. Conversely, the chloro group at C3 and the vinyl group at C5 both direct incoming electrophiles towards these same positions.
Interactive Data Table: Analysis of Substituent Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -COOCH₃ | C1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta (to C3, C5) |
| -Cl | C3 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para (to C2, C4, C6) |
| -CH=CH₂ | C5 | Weak +I (Donating) | +R (Donating) | Weakly Activating | ortho, para (to C2, C4, C6) |
Considering the directing effects:
Position C2: Is ortho to the chloro group, para to the vinyl group, and ortho to the deactivating methyl ester group.
Position C4: Is ortho to both the chloro and vinyl groups and para to the deactivating methyl ester group.
Position C6: Is para to the chloro group, ortho to the vinyl group, and ortho to the deactivating methyl ester group.
Nitration, Sulfonation, and Halogenation Reactions
Specific electrophilic aromatic substitution reactions can be carried out on this compound, although the deactivating nature of the substituents would necessitate carefully chosen, often vigorous, reaction conditions. A significant competing reaction pathway involves the vinyl group, which can react with many electrophilic reagents.
Nitration Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). msu.edulibretexts.org Based on the regioselectivity analysis, nitration would be expected to yield a mixture of products, primarily methyl 3-chloro-4-nitro-5-vinylbenzoate, methyl 3-chloro-2-nitro-5-vinylbenzoate, and methyl 3-chloro-6-nitro-5-vinylbenzoate. The acidic conditions could also lead to polymerization of the vinyl group or addition reactions across the double bond.
Sulfonation Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is typically performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). msu.edu The electrophile is sulfur trioxide (SO₃). This reaction is generally reversible. libretexts.org The expected products would be the corresponding sulfonic acids at positions 2, 4, and 6. The highly acidic and high-temperature conditions required for sulfonation make side reactions involving the vinyl group, such as polymerization or hydration, highly probable.
Halogenation Halogenation, such as chlorination or bromination, requires a halogen (Cl₂ or Br₂) and a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). masterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a potent electrophile. The reaction would yield the corresponding halogenated derivatives at the activated positions (2, 4, and 6). A major competing reaction is the electrophilic addition of the halogen across the vinyl group's double bond, which typically occurs readily and does not require a catalyst. This competing pathway may dominate over aromatic substitution, requiring careful control of reaction conditions to favor the desired substitution product.
Interactive Data Table: Summary of Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Predicted Major Aromatic Substitution Product(s) | Potential Side Reactions on Vinyl Group |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | Mixture of 2-, 4-, and 6-nitro derivatives | Polymerization, Addition of nitric acid |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Mixture of 2-, 4-, and 6-sulfonic acid derivatives | Polymerization, Hydration |
| Chlorination | Cl₂, FeCl₃ | Cl⁺ | Mixture of 2-, 4-, and 6-chloro derivatives | Addition of Cl₂ to form a dichloroethane derivative |
| Bromination | Br₂, FeBr₃ | Br⁺ | Mixture of 2-, 4-, and 6-bromo derivatives | Addition of Br₂ to form a dibromoethane derivative |
Spectroscopic and Structural Elucidation of 3 Chloro 5 Vinyl Benzoic Acid Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity can be constructed.
The predicted ¹H NMR spectrum of 3-chloro-5-vinyl-benzoic acid methyl ester in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl group protons, and the methyl ester protons.
The aromatic region would likely display three signals for the protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to both the chloro and the ester groups, is expected to be a triplet (or a narrow multiplet) around δ 7.9-8.1 ppm. The proton at the C4 position, situated between the chloro and vinyl groups, would likely appear as a triplet around δ 7.5-7.7 ppm. The proton at the C6 position, ortho to the vinyl group and meta to the chloro group, is predicted to be a triplet around δ 7.8-8.0 ppm.
The vinyl group should give rise to a characteristic set of signals. The proton on the α-carbon of the vinyl group (directly attached to the benzene ring) would likely appear as a doublet of doublets in the range of δ 6.6-6.8 ppm, with coupling to the two terminal vinyl protons. The two terminal, geminal protons of the vinyl group are diastereotopic and would present as two separate signals. The proton trans to the aromatic ring is expected to resonate as a doublet around δ 5.8-6.0 ppm, while the proton cis to the ring would appear as a doublet around δ 5.4-5.6 ppm.
The methyl ester group will exhibit a sharp singlet, integrating to three protons, in the upfield region of the spectrum, typically around δ 3.9 ppm. rsc.org
Predicted ¹H NMR Data Table:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | s | 3H | -OCH₃ |
| ~5.5 | d | 1H | Vinyl H (cis) |
| ~5.9 | d | 1H | Vinyl H (trans) |
| ~6.7 | dd | 1H | Vinyl H (α) |
| ~7.6 | t | 1H | Ar-H (C4) |
| ~7.9 | t | 1H | Ar-H (C6) |
| ~8.0 | t | 1H | Ar-H (C2) |
s = singlet, d = doublet, dd = doublet of doublets, t = triplet
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are anticipated.
The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-167 ppm. rsc.org The aromatic carbons will resonate in the δ 120-140 ppm region. The carbon atom bearing the chloro substituent (C3) is predicted to be around δ 134-136 ppm, while the carbon attached to the ester group (C1) would be in a similar region. The carbon with the vinyl substituent (C5) is expected around δ 137-139 ppm. The remaining aromatic CH carbons (C2, C4, C6) are predicted to appear between δ 125-133 ppm.
The vinyl group carbons will show two distinct signals. The terminal methylene (B1212753) carbon (=CH₂) is expected to be more shielded, appearing around δ 115-120 ppm, while the substituted vinyl carbon (-CH=) will be more deshielded, resonating in the range of δ 135-138 ppm. The methyl ester carbon (-OCH₃) will be found in the upfield region, typically around δ 52-53 ppm. rsc.org
Predicted ¹³C NMR Data Table:
| Chemical Shift (δ ppm) | Assignment |
| ~52.5 | -OCH₃ |
| ~117 | =CH₂ (Vinyl) |
| ~127 | Ar-C (C6) |
| ~129 | Ar-C (C4) |
| ~131 | Ar-C (C2) |
| ~133 | Ar-C (C1) |
| ~135 | Ar-C (C3) - Cl |
| ~136 | -CH= (Vinyl) |
| ~138 | Ar-C (C5) - Vinyl |
| ~166 | C=O (Ester) |
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations would be observed between the vinyl protons, and between adjacent aromatic protons. For instance, the α-vinyl proton would show cross-peaks with the two terminal vinyl protons. The aromatic protons would show correlations to their immediate neighbors on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the aromatic protons to their respective aromatic carbons, and the vinyl protons to their corresponding vinyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be crucial for confirming the substitution pattern. For example, the methyl ester protons would show a correlation to the ester carbonyl carbon and the C1 carbon of the aromatic ring. The aromatic protons would show correlations to neighboring carbons and the carbons of the substituents.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The aromatic nature of the compound would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region. libretexts.orgorgchemboulder.com The vinyl group would also contribute to the C=C stretching absorption in the 1620-1640 cm⁻¹ range and show characteristic C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ region. libretexts.org The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. spectroscopyonline.com
Predicted FT-IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic & Vinyl C-H Stretch |
| ~1730 | Strong | Ester C=O Stretch |
| ~1630 | Medium | Vinyl C=C Stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |
| ~1250 | Strong | Ester C-O Stretch |
| ~990, ~910 | Strong | Vinyl C-H Out-of-plane Bend |
| ~750 | Medium | Aromatic C-H Out-of-plane Bend & C-Cl Stretch |
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to the FT-IR spectrum. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are expected to be strong in the Raman spectrum. researchgate.net The C=C stretching of the vinyl group around 1630 cm⁻¹ should also be a prominent band. researchgate.net The symmetric stretching of the ester group might be observable, although typically weaker than in the IR spectrum. The C-Cl stretch would also be present in the lower frequency region.
Predicted Raman Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic & Vinyl C-H Stretch |
| ~1630 | Strong | Vinyl C=C Stretch |
| ~1600 | Strong | Aromatic Ring Stretch |
| ~1000 | Very Strong | Aromatic Ring Breathing |
| ~750 | Medium | C-Cl Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophores responsible for UV absorption are the substituted benzene ring, the vinyl group, and the methyl ester functionality.
The benzene ring itself exhibits characteristic π → π* transitions. The substitution pattern, with a chloro, a vinyl, and a methyl carboxylate group, is expected to influence the position and intensity of these absorption bands. The vinyl group, being a conjugated system, will also contribute to the UV-Vis spectrum. It is anticipated that the conjugation between the vinyl group and the benzene ring will lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to non-conjugated analogs.
A hypothetical UV-Vis spectrum would likely show absorption bands in the region of 200-300 nm. The precise wavelengths (λmax) and molar absorptivities (ε) would be dependent on the solvent used for the analysis.
Hypothetical UV-Vis Data Table
| Solvent | λmax 1 (nm) | ε1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | ε2 (L mol⁻¹ cm⁻¹) | Transition Type |
| Ethanol | Data not available | Data not available | Data not available | Data not available | π → π |
| Hexane | Data not available | Data not available | Data not available | Data not available | π → π |
This table represents a hypothetical structure for presenting experimental data. Currently, no published experimental values are available for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁶O, ³⁵Cl). The molecular formula is C₁₀H₉ClO₂.
The calculated exact mass would be compared to the experimentally determined value from the HRMS analysis. A close match between the theoretical and experimental masses, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.
Theoretical HRMS Data Table
| Molecular Formula | Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) |
| C₁₀H₉ClO₂ | [M+H]⁺ | 197.0313 | Data not available | Data not available |
| C₁₀H₉ClO₂ | [M+Na]⁺ | 219.0132 | Data not available | Data not available |
This table illustrates the expected format for HRMS data. No experimentally determined HRMS data for this compound has been found in the public domain.
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state can be determined by single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal of the compound of interest.
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.
Torsional Angles: Describing the conformation of the molecule, particularly the orientation of the vinyl and methyl ester groups relative to the benzene ring.
Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice through forces such as hydrogen bonding, halogen bonding, or van der Waals interactions.
This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
Hypothetical Crystallographic Data Table
| Parameter | Value |
| Molecular Formula | C₁₀H₉ClO₂ |
| Formula Weight | 196.63 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
This table serves as a template for crystallographic data. As of now, no published crystal structure for this compound is available.
Computational and Theoretical Investigations of 3 Chloro 5 Vinyl Benzoic Acid Methyl Ester
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is employed to determine the electronic structure of molecules, providing a foundation for understanding their geometry, vibrational modes, and electronic properties. For 3-Chloro-5-vinyl-benzoic acid methyl ester, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds associated with the vinyl and methyl ester groups, a conformational analysis is crucial. This involves calculating the energy of different spatial orientations (conformers) to identify the global minimum energy structure.
Table 1: Exemplary Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This data is illustrative and represents typical values for such a compound.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| C=C (vinyl) | 1.34 Å | |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-C (vinyl) | 121.0° | |
| O=C-O (ester) | 123.0° | |
| Dihedral Angle | C-C-C=C (vinyl) | 178.5° |
| C-C-C=O (ester) | 15.0° |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific mode of molecular vibration, such as stretching, bending, or twisting of bonds.
The vibrational spectrum of this compound is expected to show characteristic peaks for its functional groups. For instance, the C=O stretching frequency of the methyl ester group is a strong indicator of the electronic environment. researchgate.net Studies on related benzoic acid esters show that electron-withdrawing groups tend to increase this frequency, while conjugation can lower it. researchgate.net The vinyl group will contribute its own characteristic C=C and C-H stretching and bending modes. A detailed analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of each calculated frequency to a specific vibrational motion within the molecule. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound (Note: This data is illustrative. Frequencies are typically scaled to better match experimental values.)
| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3080 | C-H stretch | Aromatic & Vinyl |
| ~1725 | C=O stretch | Ester carbonyl |
| ~1630 | C=C stretch | Vinyl group |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-Cl stretch | Chloro group |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the vinyl-substituted benzene (B151609) ring, which is the most electron-rich part of the molecule. Conversely, the LUMO is likely centered on the electron-withdrawing methyl ester group and the aromatic ring. The presence of the chlorine atom will also influence the energies of these orbitals.
From the HOMO and LUMO energies, other important electronic descriptors can be derived:
Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).
Table 3: Calculated Electronic Properties of this compound (Note: This data is illustrative and based on typical values for similar aromatic compounds.)
| Property | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 |
| HOMO-LUMO Energy Gap | ΔE | 5.10 |
| Ionization Potential | IP | 6.85 |
| Electron Affinity | EA | 1.75 |
Quantum Chemical Descriptors and Reactivity Prediction
Beyond frontier orbital analysis, other computational tools provide a more nuanced picture of molecular reactivity and electronic charge distribution.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map of this compound:
Red regions (negative potential): These indicate electron-rich areas and are the most likely sites for electrophilic attack. Such regions are expected around the carbonyl oxygen of the ester group.
Blue regions (positive potential): These indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
Green/Yellow regions (neutral potential): These represent areas of intermediate electrostatic potential, such as the carbon backbone of the benzene ring.
The MEP map would visually confirm the electron-withdrawing nature of the chloro and methyl ester groups, and the electron-donating (via resonance) nature of the vinyl group.
For this compound, NBO analysis would reveal key intramolecular charge transfer interactions. Significant interactions would be expected between:
The lone pairs (LP) of the oxygen atoms in the ester group and the antibonding π* orbitals of the C=O bond and the aromatic ring.
The π orbitals of the benzene ring and the vinyl group with the antibonding π* orbitals of the carbonyl group.
The lone pairs of the chlorine atom and the antibonding σ* orbitals of the adjacent C-C bonds in the ring.
Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analysis
Quantum Theory of Atoms in Molecules (QTAIM or AIM) and Electron Localization Function (ELF) analyses are potent computational tools used to elucidate the electronic structure and bonding characteristics of a molecule. For this compound, these analyses would provide a detailed map of electron density distribution.
Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The analysis focuses on the properties of the electron density (ρ) at specific points, particularly bond critical points (BCPs), which lie on the path of maximum electron density between two bonded atoms.
For this compound, an AIM analysis would be expected to reveal:
BCPs for all covalent bonds: Including C-C bonds within the benzene ring and vinyl group, the C-Cl bond, and the bonds within the methyl ester group (C-O, C=O, O-CH₃).
Properties at BCPs: The value of the electron density (ρ) and its Laplacian (∇²ρ) at these points would characterize the nature of the bonds. For instance, the C=C and C=O bonds would exhibit higher ρ and more negative ∇²ρ values, indicative of significant covalent character and charge concentration. In contrast, weaker interactions, if present, would show much smaller ρ and positive ∇²ρ values. A study on the related 4-vinyl benzoic acid found that analysis of the electron density at critical points helped in understanding intermolecular interactions. researchgate.net
Electron Localization Function (ELF): ELF provides a measure of the probability of finding an electron pair in a given region of a molecule. It maps the spatial localization of electrons, making it intuitive for identifying core electrons, covalent bonds, and lone pairs. An ELF analysis for this compound would visualize:
High ELF values (close to 1.0): In regions corresponding to the C-C, C-H, C=O, and C-Cl covalent bonds, indicating a high degree of electron localization.
Distinct basins of attraction: Corresponding to the lone pairs on the oxygen and chlorine atoms. In a computational study of 4-vinyl benzoic acid, ELF analysis revealed delocalized electron density around the carbon, nitrogen, and chlorine atoms (in a related chloro-substituted molecule). researchgate.net
π-system delocalization: The ELF topology would illustrate the delocalization of π-electrons across the aromatic ring and the vinyl group.
Reduced Density Gradient (RDG) for Non-Covalent Interactions
The Reduced Density Gradient (RDG) is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by ρ, one can distinguish between different types of interactions.
For this compound, RDG analysis would be crucial for understanding its intermolecular interactions in a condensed phase or potential interactions with a receptor. The analysis would likely identify:
Van der Waals interactions: Large, low-density green surfaces in an RDG plot, particularly around the phenyl ring and vinyl group, would indicate these types of interactions.
Halogen bonding: The chlorine atom on the benzene ring could participate in halogen bonding (a C-Cl···Y interaction), where Y is a nucleophilic region of another molecule. This would appear as a small, disc-shaped region of high density and negative λ₂ values (blue color). Studies on halogen-benzene complexes confirm the possibility of such interactions, which are primarily electrostatic and dispersive in nature. nih.govacs.orgtandfonline.com
Steric clashes: Regions with large, positive λ₂ values (red color) would indicate areas of steric repulsion, for example, between closely packed atoms. In a study on 4-vinyl benzoic acid, RDG maps showed a wide range of noncovalent interactions, with different color-coded regions representing repulsion, attraction, and intermediate interactions. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction energy profiles.
A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid (or ester) is coupled with an organic halide. For instance, the reaction could involve methyl 3-chloro-5-bromobenzoate and vinylboronic acid.
Computational chemists can model this reaction to find the transition state (TS) for each elementary step (oxidative addition, transmetalation, reductive elimination). A TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Characterization involves:
Geometry Optimization: Locating the precise geometry of the TS structure.
Frequency Calculation: Confirming the structure is a true TS by identifying exactly one imaginary frequency corresponding to the vibrational mode of bond breaking/formation along the reaction coordinate.
For the Suzuki coupling, DFT calculations have successfully characterized the transition states for each step, revealing the precise atomic arrangements and confirming the nature of the energy maxima. acs.orgnih.govresearchgate.net For example, the transition state for the C-C bond-forming reductive elimination step would show the incipient bond between the vinyl group and the aromatic ring and the simultaneous breaking of the bonds to the palladium catalyst.
By calculating the relative energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This profile provides critical insights into the reaction's feasibility and kinetics.
For the synthesis of this compound via a Suzuki coupling, the energy profile would illustrate:
Activation Energies (ΔE‡): The energy difference between a reactant/intermediate and its corresponding transition state. The step with the highest activation energy is the rate-determining step of the reaction. DFT studies on Suzuki reactions have calculated these barriers, for example, finding activation energies of around 9.6 kcal/mol for oxidative addition and 14.4 kcal/mol for reductive elimination in specific systems. nih.gov
A hypothetical energy profile for a key C-C bond-forming step is shown below, illustrating the concepts of activation energy and reaction energy.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | Methyl 3-chloro-5-bromobenzoate + Vinylboronic acid + Catalyst | 0.0 |
| Intermediate | Oxidative addition complex | -5.0 |
| TS1 | Transmetalation Transition State | +15.0 |
| Intermediate | Post-transmetalation complex | -10.0 |
| TS2 | Reductive Elimination Transition State | +12.0 |
| Products | This compound + Byproducts | -25.0 |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. While static quantum chemical calculations are excellent for understanding electronic structure, MD is essential for exploring the dynamic behavior of a system.
For this compound, MD simulations could be employed to:
Study Conformational Flexibility: Analyze the rotational freedom of the vinyl (-CH=CH₂) and methyl ester (-COOCH₃) groups relative to the benzene ring. This is particularly relevant as the planarity between the vinyl group and the ring affects the extent of π-conjugation. Studies on 4-vinyl benzoic acid have shown that while the vinyl group is nearly coplanar at low temperatures, it undergoes significant torsional motion at higher temperatures. researchgate.net
Simulate Solvent Effects: Place the molecule in a simulation box with explicit solvent molecules (e.g., water, methanol) to understand how solvation influences its conformation and interactions.
Analyze Crystal Packing: Simulate the molecule in a crystalline state to understand the dominant intermolecular forces (e.g., π-stacking, halogen bonding) that dictate its solid-state structure. acs.org MD simulations can also be used to generate trajectories from which time-averaged properties, such as IR spectra, can be calculated, often providing a more realistic spectrum by accounting for anharmonicity and environmental effects. youtube.com
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm experimental results or to identify unknown compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) are derived. nih.gov The accuracy of these predictions has become high enough to aid in structural elucidation and even to distinguish between complex stereoisomers. nrel.govcomporgchem.com
For this compound, one could calculate the ¹H and ¹³C NMR spectra. The predicted shifts would be expected to reflect the electronic environment of each nucleus. For example, the aromatic protons would show distinct shifts due to the electronic influence of the electron-withdrawing chloro and methyl ester groups and the conjugating vinyl group.
Hypothetical Predicted NMR Chemical Shifts (ppm):
| Atom | Hypothetical ¹³C Shift (δ) | Atom | Hypothetical ¹H Shift (δ) |
|---|---|---|---|
| Carbonyl C=O | 165.5 | Aromatic H's | 7.8 - 8.2 |
| Aromatic C-Cl | 135.0 | Vinyl H's | 5.5 - 6.8 |
| Aromatic C-Vinyl | 138.0 | Methoxy -OCH₃ | 3.9 |
| Vinyl -CH= | 136.0 | ||
| Vinyl =CH₂ | 117.0 |
This table contains hypothetical data based on typical values for these functional groups and is for illustrative purposes only.
IR Frequencies: The calculation of vibrational frequencies is a standard output of a geometry optimization followed by a Hessian (second derivative) calculation in quantum chemistry software. github.iomedium.com The resulting frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. youtube.com Each calculated frequency corresponds to a specific normal mode of vibration, such as a bond stretch or bend.
For this compound, the predicted IR spectrum would show characteristic peaks for its functional groups.
Hypothetical Predicted IR Frequencies (cm⁻¹):
| **Frequency (cm⁻¹) ** | Vibrational Mode Assignment | Expected Intensity |
|---|---|---|
| ~3080 | Aromatic & Vinyl C-H Stretch | Medium |
| ~2960 | Methyl C-H Stretch | Weak |
| ~1725 | Ester C=O Stretch | Strong |
| ~1630 | Vinyl C=C Stretch | Medium |
| ~1600, 1580 | Aromatic C=C Stretch | Medium-Strong |
| ~1250 | Ester C-O Stretch | Strong |
This table contains hypothetical data based on typical vibrational frequencies for these functional groups and is for illustrative purposes only. Experimental IR data for 4-vinylbenzoic acid shows characteristic peaks for the O-H stretch (~3363 cm⁻¹), C=O stretch (~1678 cm⁻¹), and vinyl groups (~1183 cm⁻¹). scribd.com
Applications in Advanced Organic Synthesis
3-Chloro-5-vinyl-benzoic acid methyl ester as a Versatile Synthetic Intermediate
Methyl 3-chloro-5-vinylbenzoate is a trifunctional molecule, possessing a vinyl group, a chloro substituent, and a methyl ester attached to a central benzene (B151609) ring. This unique combination of reactive sites makes it a valuable and versatile intermediate in advanced organic synthesis, providing multiple avenues for molecular elaboration. Its utility spans the creation of complex biaryl systems, the construction of diverse heterocyclic scaffolds, and as a monomer for functional polymers and materials.
Precursor for Biaryl and Styrenyl Derivatives
The chloro and vinyl functionalities on the aromatic ring of methyl 3-chloro-5-vinylbenzoate serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of biaryl and styrenyl compounds. These reactions are fundamental in modern organic chemistry for the construction of carbon-carbon bonds. wikipedia.orguwindsor.ca
The chloro group can readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids or esters. nih.govresearchgate.net This reaction, catalyzed by a palladium complex, facilitates the formation of a new carbon-carbon bond between the aromatic ring of the starting material and the aryl group from the boronic acid, leading to the corresponding biaryl derivative. The general transformation is depicted below:
Scheme 1: Generalized Suzuki-Miyaura Coupling Reaction

In this reaction, an aryl halide (represented here by the chloro group on the starting material) couples with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product.
Similarly, the vinyl group can undergo Heck coupling reactions with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction forms a new carbon-carbon bond between the vinyl group and the aryl partner, resulting in the formation of styrenyl derivatives. researchgate.net The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene product. organic-chemistry.org
Scheme 2: Generalized Heck Coupling Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species and in the presence of a base, to yield a substituted alkene. wikipedia.org
The following table summarizes the potential of methyl 3-chloro-5-vinylbenzoate in these key cross-coupling reactions:
| Reaction Type | Reactive Site | Coupling Partner | Product Class | Potential Catalyst Systems |
| Suzuki-Miyaura Coupling | Chloro Group | Arylboronic Acids/Esters | Biaryl Derivatives | Pd(OAc)₂, SPhos, CsF researchgate.net |
| Heck Coupling | Vinyl Group | Aryl Halides/Triflates | Styrenyl Derivatives | Palladacycle complexes, P(t-Bu)₃ organic-chemistry.orgdiva-portal.org |
Building Block for Heterocyclic Compounds
The vinyl and ester moieties of methyl 3-chloro-5-vinylbenzoate are key features that allow its use as a scaffold for the synthesis of various heterocyclic compounds. The vinyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile, reacting with a suitable diene to form a six-membered ring.
Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-vinylbenzoic acid. This carboxylic acid is a crucial intermediate in the synthesis of more complex molecules, including pharmaceutically active compounds. For instance, derivatives of this acid have been employed in the synthesis of SGLT2 inhibitors, which often feature heterocyclic cores. The carboxylic acid can be activated and coupled with various amines or other nucleophiles to form key amide or ester linkages within a larger heterocyclic framework. mdpi.com
The vinyl group can also be a precursor to other functional groups that can then be used in heterocycle formation. For example, epoxidation of the vinyl group would yield an epoxide, which can then be opened by various nucleophiles to initiate cyclization. Similarly, dihydroxylation of the vinyl group would produce a diol, a common precursor for the formation of cyclic acetals or ketals.
Scaffold for Polymer and Material Science Applications
The presence of a polymerizable vinyl group makes methyl 3-chloro-5-vinylbenzoate a valuable monomer in material science. It can undergo radical polymerization to form polyvinylbenzoate derivatives. acs.org The resulting polymer would have a polystyrene-like backbone with pendant chloro and methyl ester-substituted phenyl groups. These functional groups can be further modified post-polymerization to tune the material's properties.
Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers from this monomer. mdpi.comsigmaaldrich.comacs.org RAFT polymerization allows for control over molecular weight, dispersity, and polymer architecture, enabling the creation of block copolymers, star polymers, and other complex structures. acs.org The choice of RAFT agent is crucial for achieving good control over the polymerization of vinyl esters and related monomers. mdpi.com
The incorporation of the chloro and ester functionalities into the polymer can impart specific properties, such as altered solubility, thermal stability, and refractive index. The ester groups can also be hydrolyzed to carboxylic acid moieties, transforming the polymer into a polyelectrolyte, which could have applications in areas such as ion-exchange resins or hydrogels.
Derivatization to Access Diverse Chemical Libraries
The multiple functional groups on methyl 3-chloro-5-vinylbenzoate provide numerous opportunities for derivatization, allowing for the generation of diverse chemical libraries for screening in drug discovery and materials science.
Synthesis of Analogues with Modified Ester or Vinyl Groups
The methyl ester group is readily transformed into a variety of other functional groups. Hydrolysis, typically under basic conditions followed by acidic workup, yields the corresponding carboxylic acid, 3-chloro-5-vinylbenzoic acid. google.com This acid can then be coupled with a wide range of amines to generate a library of amides using standard peptide coupling reagents or through newer methods like nickel-catalyzed amidation. nih.govnih.govorganic-chemistry.org Alternatively, reaction with different alcohols can produce a series of esters.
Table of Potential Ester and Amide Derivatives
| Reagent | Reaction Type | Product Functional Group |
|---|---|---|
| NaOH, then HCl | Hydrolysis | Carboxylic Acid |
| Various Amines (R-NH₂) | Amidation | Amide |
The vinyl group also offers a rich platform for derivatization. Common transformations of the vinyl group include:
Epoxidation: Using reagents like meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide.
Dihydroxylation: Employing osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to produce a vicinal diol.
Ozonolysis: Cleavage of the double bond with ozone (O₃) to yield a benzaldehyde (B42025) derivative.
Each of these transformations introduces new functionalities that can be further elaborated, significantly expanding the chemical space accessible from the parent molecule.
Introduction of Additional Functional Groups on the Aromatic Ring
The existing substituents on the aromatic ring direct the position of further electrophilic aromatic substitution reactions. wikipedia.orgmsu.edu The ester group is a meta-director and a deactivating group, while the chloro group is an ortho-, para-director and also deactivating. msu.edu The combined effect of these two groups will direct incoming electrophiles primarily to the positions ortho to the chloro group and meta to the ester, which are the C4 and C6 positions.
Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Directing Effect | Activating/Deactivating |
|---|---|---|---|
| -COOCH₃ | 3 | Meta | Deactivating |
Common electrophilic aromatic substitution reactions that could be performed on this scaffold include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). aiinmr.comlibretexts.org
Halogenation: Introducing another halogen (e.g., -Br) using a Lewis acid catalyst.
Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group, although the deactivated nature of the ring may require harsh reaction conditions. wikipedia.org
These reactions allow for the synthesis of polysubstituted aromatic compounds with a variety of functional group patterns, further enhancing the utility of methyl 3-chloro-5-vinylbenzoate as a versatile building block.
Role in the Synthesis of Complex Natural Products and Pharmaceuticals (as a core fragment or late-stage modification)
extensive review of scientific literature and patent databases did not yield specific examples of "this compound" being utilized as a core fragment or in the late-stage modification of complex natural products or pharmaceuticals. While substituted benzoic acid derivatives are a common motif in medicinal chemistry and natural product synthesis, the specific combination of the chloro, vinyl, and methyl ester functionalities in the 3 and 5 positions of the benzene ring does not appear in prominent published synthetic routes.
The inherent reactivity of the vinyl group suggests potential for various chemical transformations, such as polymerization, oxidation, or participation in cycloaddition reactions. Similarly, the chloro and methyl ester groups offer handles for cross-coupling reactions and hydrolysis/amidation, respectively. These functional groups make "this compound" a theoretically interesting building block. However, its practical application in the synthesis of complex, bioactive molecules is not documented in the currently available body of scientific research.
Further research and exploration into the reactivity and potential applications of this compound may reveal its utility in advanced organic synthesis in the future.
Data on Related Synthetic Precursors
While direct applications of "this compound" are not documented, the synthesis of related substituted benzoic acids is well-established. The following table provides an overview of synthetic methods for related compounds, which could hypothetically be adapted for the synthesis of the target molecule.
| Precursor/Related Compound | Synthetic Method | Reagents and Conditions | Potential Relevance |
| 3-Chloromethyl benzoic acid | One-step synthesis from benzoyl chloride and paraformaldehyde. google.com | Lewis acid catalyst (e.g., zinc chloride, ferric chloride), solvent, 20-70 °C. google.com | Could serve as a precursor to the vinyl group through a subsequent elimination or Wittig-type reaction. |
| 4-Vinylbenzoic acid | Wittig reaction from 4-carboxybenzyltriphenylphosphonium bromide and formaldehyde. scribd.com | Aqueous medium, sodium hydroxide (B78521). scribd.com | Demonstrates a common method for introducing a vinyl group onto a benzoic acid scaffold. |
| Vinyl esters of aromatic carboxylic acids | Reaction of aromatic carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) followed by reaction with vinyl acetate (B1210297). e3s-conferences.org | N-methylmorpholine, potassium tert-butoxide, tetrahydrofuran. e3s-conferences.org | Provides a general method for the synthesis of vinyl esters, which is a related functional group. |
Conclusion and Future Research Perspectives
Summary of Current Understanding and Research Gaps
The current understanding of 3-Chloro-5-vinyl-benzoic acid methyl ester is largely theoretical, based on the known chemistry of its constituent functional groups: a chlorinated benzene (B151609) ring, a vinyl group, and a methyl ester. Direct empirical data on this specific molecule is scarce in publicly accessible research. The primary research gap is the absence of documented synthesis and characterization of this compound. While general methods for the synthesis of substituted benzoic acids and vinyl compounds are well-established, their specific application to produce this compound has not been detailed. Consequently, its physical and chemical properties, reactivity, and potential applications remain largely unexplored.
Emerging Synthetic Methodologies for Similar Architectures
The synthesis of substituted benzoic acids and their esters is a mature field in organic chemistry, yet new methodologies continue to emerge, offering improved efficiency, selectivity, and milder reaction conditions. For a molecule like this compound, several modern synthetic strategies could be envisioned.
One promising approach involves cross-coupling reactions. For instance, a Suzuki or Stille coupling of a boronic acid or organotin reagent containing the vinyl group with a methyl 3,5-dichlorobenzoate derivative could selectively introduce the vinyl moiety. Conversely, a Heck reaction could be employed to couple an ethylene (B1197577) source with a methyl 3-chloro-5-iodobenzoate.
Another area of emerging interest is C-H activation. Direct vinylation of methyl 3-chlorobenzoate (B1228886) at the C5 position would be a highly atom-economical approach, though achieving the desired regioselectivity in the presence of the chloro and ester groups presents a significant challenge.
Recent advances in photoredox catalysis could also offer novel synthetic routes. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them potentially suitable for the intricate structure of this compound.
A plausible, though not explicitly documented, synthetic route could involve a Wittig reaction on a suitable benzaldehyde (B42025) precursor. For example, the reaction of methyl 3-chloro-5-formylbenzoate with a methylenetriphenylphosphorane (B3051586) ylide could yield the desired vinyl group. The Wittig reaction is a reliable method for forming carbon-carbon double bonds. rsc.org
Table 1: Potential Synthetic Strategies
| Methodology | Precursors | Key Reagents/Catalysts | Potential Advantages |
|---|---|---|---|
| Suzuki Coupling | Methyl 3,5-dichlorobenzoate, Vinylboronic acid | Palladium catalyst, Base | High functional group tolerance, commercially available precursors. |
| Heck Reaction | Methyl 3-chloro-5-iodobenzoate, Ethylene | Palladium catalyst, Base | Atom-economical, direct formation of vinyl group. |
| Wittig Reaction | Methyl 3-chloro-5-formylbenzoate, Methyltriphenylphosphonium (B96628) bromide | Strong base (e.g., n-BuLi) | Well-established, reliable for alkene synthesis. rsc.org |
Untapped Reactivity and Catalytic Pathways for this compound
The bifunctional nature of this compound, possessing both a polymerizable vinyl group and an ester functionality, suggests a rich and largely untapped reactivity profile.
The vinyl group is a prime site for various transformations. It can undergo polymerization, both free-radical and controlled, to produce novel polymers. The electron-withdrawing nature of the substituted benzene ring would influence the reactivity of the vinyl group in these polymerizations. It can also participate in a wide array of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, to introduce further functionality.
The methyl ester group is susceptible to hydrolysis, saponification, and transesterification. These reactions could be used to convert the ester into a carboxylic acid, a carboxylate salt, or other esters, respectively. The carboxylic acid derivative would be a valuable monomer for producing polyesters and polyamides.
The aromatic ring itself presents opportunities for further functionalization through electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The chloro substituent could also potentially be displaced via nucleophilic aromatic substitution under specific conditions or be a handle for cross-coupling reactions.
From a catalytic perspective, the vinyl group could act as a ligand for transition metals, potentially enabling the design of novel catalysts. The entire molecule could serve as a monomer in the synthesis of functional polymers that themselves have catalytic activity, for instance, by incorporating acidic or basic sites.
Potential for Novel Molecular Scaffolds and Functional Materials
The unique combination of functional groups in this compound makes it a promising building block for a variety of novel molecular scaffolds and functional materials.
Polymer Science: The most immediate potential lies in its use as a monomer. Polymerization of this compound would lead to polyvinylbenzoate derivatives. The properties of these polymers, such as their thermal stability, refractive index, and mechanical strength, would be influenced by the chloro and ester substituents. Copolymers with other vinyl monomers (e.g., styrene (B11656), acrylates) could be synthesized to fine-tune the material properties for specific applications, such as specialty plastics, coatings, and adhesives. The vinyl group allows for free radical polymerization, which is a common method for creating various copolymers and hydrogels. sigmaaldrich.com
Organic Synthesis: As a synthetic intermediate, this compound could be used to construct more complex molecules. The vinyl group can be oxidatively cleaved to an aldehyde or carboxylic acid, or it can participate in cycloaddition reactions. These transformations, combined with reactions at the ester and chloro positions, open up pathways to a wide range of polyfunctional aromatic compounds that could be of interest in medicinal chemistry and materials science.
Functional Materials: The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-vinylbenzoic acid, which is a known monomer for producing functional polymers. sigmaaldrich.com These polymers have applications in areas such as ion-exchange resins and drug delivery systems. The presence of the chloro group in the 3-position could modulate the acidity of the carboxylic acid and the properties of the resulting polymers. For instance, molecularly imprinted polymers (MIPs) synthesized with vinylbenzoic acid derivatives have shown improved selectivity for specific biomolecules. sigmaaldrich.com
Table 2: Potential Applications of Derived Materials
| Material Class | Potential Application | Key Functional Group Utilized |
|---|---|---|
| Homopolymers | Specialty plastics, optical materials | Vinyl group |
| Copolymers | Coatings, adhesives, hydrogels | Vinyl group |
| Functional Polymers (post-polymerization modification) | Ion-exchange resins, drug delivery matrices | Ester (hydrolyzed to carboxylic acid) |
Q & A
Q. How does the vinyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The vinyl moiety acts as a π-electron-rich site, facilitating Heck or Diels-Alder reactions. For example, in Pd-catalyzed couplings, the vinyl group undergoes oxidative addition with aryl halides to form biaryl derivatives .
- Experimental Design : Use kinetic studies (e.g., varying Pd catalysts or ligands) to assess regioselectivity. Compare yields with non-vinyl analogs to quantify electronic effects .
Q. How can conflicting data on catalytic efficiency in ester hydrolysis be resolved?
- Contradiction Analysis : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or acid/base conditions. For instance, acidic hydrolysis (HCl/MeOH) selectively cleaves the ester without affecting the vinyl group, while basic conditions (NaOH) may promote side reactions .
- Resolution Strategy : Conduct controlled experiments with standardized conditions (e.g., 1M HCl at 60°C) and monitor intermediates via LC-MS .
Q. What computational tools predict the compound’s interaction with biological targets?
- Modeling Approaches :
- Docking Simulations : Use AutoDock Vina to assess binding affinity with enzymes like cytochrome P450. The chloro and vinyl groups may sterically hinder active-site access .
- DFT Calculations : Analyze electron density maps to identify reactive sites for electrophilic substitution .
Q. How to optimize GC parameters for trace-level quantification in complex matrices?
- Method Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
